4,5-Dinitrocatechol chemical structure and properties
4,5-Dinitrocatechol chemical structure and properties
An In-Depth Technical Guide to 4,5-Dinitrocatechol: Structure, Synthesis, and Scientific Utility
Introduction
4,5-Dinitrocatechol is a substituted aromatic organic compound belonging to the family of nitrocatechols. Structurally, it is a catechol (benzene-1,2-diol) core bearing two nitro functional groups at the 4 and 5 positions of the benzene ring. This arrangement of functional groups—the electron-donating hydroxyl groups and the powerful electron-withdrawing nitro groups—confers significant chemical reactivity and unique electronic properties upon the molecule.
While its isomer, 3,5-dinitrocatechol, is extensively studied as a potent inhibitor of Catechol-O-methyltransferase (COMT), 4,5-Dinitrocatechol is primarily recognized in the scientific literature as a crucial synthetic intermediate. Its principal application lies in its role as a precursor for the synthesis of 4,5-diaminocatechol, a valuable building block for creating complex heterocyclic systems and coordination polymers. The presence of nitro groups makes it a useful, albeit reactive, research chemical.[1]
This technical guide provides a comprehensive overview of 4,5-Dinitrocatechol, detailing its chemical structure, physicochemical properties, a field-proven synthesis protocol, and its applications, with a focus on providing researchers and drug development professionals with a practical and scientifically grounded resource.
Chemical Structure and Identification
The molecular structure of 4,5-Dinitrocatechol consists of a benzene ring di-substituted with hydroxyl groups at positions 1 and 2, and di-substituted with nitro groups at positions 4 and 5.
Caption: Chemical structure of 4,5-Dinitrocatechol.
Table 1: Chemical Identifiers for 4,5-Dinitrocatechol
| Identifier | Value | Source(s) |
| IUPAC Name | 4,5-dinitrobenzene-1,2-diol | - |
| CAS Number | 77400-30-7 | [2] |
| Molecular Formula | C₆H₄N₂O₆ | [3] |
| Molecular Weight | 200.11 g/mol | - |
| InChI | InChI=1S/C6H4N2O6/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2,9-10H | - |
| SMILES | O=N(=O)c1cc(O)c(O)cc1N(=O)=O | - |
Physicochemical Properties
4,5-Dinitrocatechol is typically supplied as a yellow to dark beige crystalline solid.[2] Its properties are dominated by the polar hydroxyl groups and the strongly electron-withdrawing nitro groups, which influence its solubility and reactivity.
Table 2: Physicochemical Properties of 4,5-Dinitrocatechol
| Property | Value | Source(s) |
| Appearance | Yellow to Dark Beige Solid | [2] |
| Melting Point | >146°C (decomposes) | [3] |
| Solubility | DMSO (Sparingly), Methanol (Slightly) | [3] |
| Storage | -20°C Freezer, Under inert atmosphere | [3] |
The limited solubility in common organic solvents and the need for storage under an inert atmosphere highlight the compound's reactive nature and potential instability under ambient conditions.
Synthesis of 4,5-Dinitrocatechol
While direct nitration of catechol is a possible route, it can lead to a mixture of products and over-oxidation.[4][5] A more controlled and commonly cited synthetic pathway involves the demethylation of 4,5-dinitroveratrole (1,2-dimethoxy-4,5-dinitrobenzene).[6] This precursor is synthesized via the nitration of commercially available 1,2-dimethoxybenzene (veratrole). The methoxy groups are more activating and sterically directing than hydroxyls, allowing for a cleaner nitration, and they serve as protecting groups for the catechol moiety.
Caption: Workflow for the synthesis of 4,5-Dinitrocatechol.
Experimental Protocol: Demethylation of 4,5-Dinitroveratrole
This protocol is adapted from a documented procedure for the synthesis of 4,5-dinitrocatechol as an intermediate.[6]
Materials:
-
4,5-dinitroveratrole
-
Hydrobromic acid (48% aqueous solution)
-
Glacial acetic acid
-
Ice
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
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Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, prepare a solution of 4,5-dinitroveratrole (e.g., 10.0 g, 43.8 mmol) in glacial acetic acid (50 mL).
-
Addition of Acid: Carefully add 48% hydrobromic acid (50 mL) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing 400 mL of an ice-water slurry. A yellow precipitate of 4,5-dinitrocatechol will form.
-
Isolation and Drying: Collect the yellow precipitate by vacuum filtration. Wash the solid thoroughly with cold distilled water to remove residual acids. Dry the product under vacuum to yield pure 4,5-dinitrocatechol.
Causality and Insights:
-
Choice of Acid: Hydrobromic acid is a strong acid capable of cleaving the ether linkages of the methoxy groups. The use of a high concentration (48%) ensures the reaction proceeds to completion.
-
Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for ether cleavage. A 4-hour duration is typically sufficient for complete conversion.
-
Precipitation in Water: 4,5-Dinitrocatechol is poorly soluble in water, while the starting material and byproducts (such as methyl bromide) are more soluble or volatile. Pouring the reaction mixture into ice-water facilitates rapid precipitation and initial purification of the product.
Applications and Research Interest
The primary and most well-documented application of 4,5-Dinitrocatechol is its role as a key intermediate in the synthesis of 4,5-diaminocatechol.[6][7] The reduction of the two nitro groups to amines yields a molecule with four functional groups in close proximity, making it a highly versatile building block for:
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Heterocyclic Chemistry: 4,5-diaminocatechol can be condensed with various diketones or other bifunctional electrophiles to form complex heterocyclic systems like quinoxalines and phenazines.
-
Coordination Chemistry: The catechol and diamine functionalities provide multiple coordination sites, enabling the synthesis of sophisticated metal-organic frameworks (MOFs) and coordination polymers.[6]
Potential Biological Activity: Activation of Antioxidant Response Element (ARE)
Some commercial suppliers note that 4,5-Dinitrocatechol can be used for the activation of the antioxidant response element (ARE). The ARE is a cis-acting regulatory element found in the promoter region of genes encoding for a wide array of cytoprotective proteins, including antioxidant and detoxification enzymes.[8] The activation of this pathway, primarily regulated by the Nrf2 transcription factor, is a critical mechanism for cellular defense against oxidative stress.[9]
Phenolic compounds, particularly catechols, are known to interact with and modulate these pathways, often through their ability to act as pro-oxidants under certain conditions, thereby triggering a compensatory antioxidant response.[10] The electrophilic nature of 4,5-Dinitrocatechol, enhanced by the nitro groups, could potentially react with cysteine residues on the Nrf2 inhibitor Keap1, leading to Nrf2 release, nuclear translocation, and subsequent ARE activation.[11][12] However, it must be emphasized that while this is a plausible mechanism based on the chemistry of related compounds, detailed, peer-reviewed studies specifically demonstrating and characterizing the ARE-activating properties of 4,5-Dinitrocatechol are not widely available in the public literature.
Spectroscopic Data
-
¹H NMR: Two singlets would be expected in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the two non-equivalent protons on the benzene ring. A broad singlet corresponding to the two hydroxyl protons would also be present, the chemical shift of which would be highly dependent on the solvent and concentration.
-
¹³C NMR: Six distinct signals would be expected in the aromatic region (typically δ 110-160 ppm). The carbons attached to the hydroxyl groups would be the most downfield, followed by those attached to the nitro groups.
-
IR Spectroscopy: Key vibrational bands would include:
-
A broad O-H stretching band (~3200-3500 cm⁻¹).
-
Asymmetric and symmetric N-O stretching bands for the nitro groups (~1500-1550 cm⁻¹ and ~1300-1350 cm⁻¹, respectively).
-
C=C aromatic ring stretching bands (~1450-1600 cm⁻¹).
-
C-O stretching bands (~1200-1300 cm⁻¹).
-
Safety and Handling
A complete, officially harmonized Safety Data Sheet (SDS) for 4,5-Dinitrocatechol is not widely available. However, based on its chemical structure, several hazards can be inferred, and stringent safety protocols are mandatory.
-
General Hazards: As an aromatic nitro compound, 4,5-Dinitrocatechol should be treated as potentially toxic and hazardous. Nitro compounds can be thermally unstable and may pose an explosion risk upon heating, shock, or friction. The catechol moiety suggests it may be an irritant to the skin, eyes, and respiratory system.[16]
-
Personal Protective Equipment (PPE): Handle only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A lab coat.
-
-
Handling:
-
Storage:
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[20]
Given the lack of comprehensive toxicological data, 4,5-Dinitrocatechol should be handled with the utmost care, assuming it is highly toxic and reactive.
References
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Conversion of Catechol to 4-Nitrocatechol in Aqueous Microdroplets Exposed to O3 and NO2. ResearchGate. (2023-11-29). Available from: [Link]
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Conversion of Catechol to 4-Nitrocatechol in Aqueous Microdroplets Exposed to O3 and NO2. ACS ES&T Air. (2023-11-29). Available from: [Link]
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Nitration Ortho Dihydroxyl Benzene (Catechol) Using Bismuth Nitrate on the Solid Phase Montmorillonite. International Journal of New Chemistry. Available from: [Link]
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Synthesis of 4-nitropyrocatechol. PrepChem.com. Available from: [Link]
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Nitration Ortho Dihydroxyl Benzene (Catechol) Using Bismuth Nitrate on the Solid Phase Montmorillonite. International Journal of New Chemistry. (2015). Available from: [Link]
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Cas 77400-30-7,4,5-DINITROCATECHOL, 50% SOLN. IN... Lookchem. Available from: [Link]
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Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product. Available from: [Link]
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Supporting information for - The Royal Society of Chemistry. Available from: [Link]
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SAFETY DATA SHEET. Dinitrol Direct. (2020-11-25). Available from: [Link]
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3,5-Dinitrocatechol | C6H4N2O6 | CID 3870203. PubChem. Available from: [Link]
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Synthesis and evaluation of bifunctional nitrocatechol inhibitors of pig liver catechol-O-methyltransferase. PubMed. Available from: [Link]
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Antioxidant response elements: Discovery, classes, regulation and potential applications. ScienceDirect. Available from: [Link]
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4-Nitrocatechol. NIST WebBook. Available from: [Link]
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4-Nitrocatechol | C6H5NO4 | CID 3505109. PubChem. Available from: [Link]
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Showing NP-Card for 4-Nitrocatechol (NP0002671). NP-MRD. (2020-11-23). Available from: [Link]
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4-Methyl-5-nitrocatechol | C7H7NO4 | CID 4660280. PubChem. Available from: [Link]
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Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation. PMC. Available from: [Link]
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Synthesis and Health Effects of Phenolic Compounds: A Focus on Tyrosol, Hydroxytyrosol, and 3,4-Dihydroxyacetophenone. MDPI. Available from: [Link]
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Discovery of a Potent, Selective, and Blood-Brain Barrier Permeable Non-nitrocatechol Inhibitor of Catechol- O-methyltransferase. PubMed. (2024-10-24). Available from: [Link]
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Antioxidant response element. ScienceDirect. Available from: [Link]
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Catechol Groups Enable Reactive Oxygen Species Scavenging-Mediated Suppression of PKD-NFkappaB-IL-8 Signaling Pathway by Chlorogenic and Caffeic Acids in Human Intestinal Cells. PubMed. (2017-02-20). Available from: [Link]
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Activation of Heat Shock and Antioxidant Responses by the Natural Product Celastrol: Transcriptional Signatures of a Thiol-targeted Molecule. NIH. Available from: [Link]
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